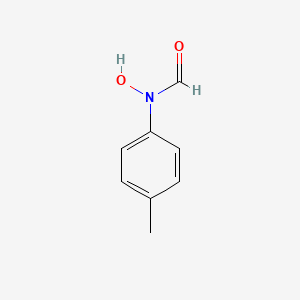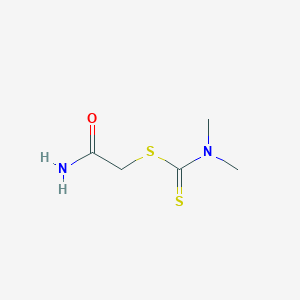
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine is a complex organic compound with a unique structure that includes dichlorophenyl, tetrahydronaphthyl, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature, and pressure conditions are critical factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki–Miyaura coupling reactions.
Uniqueness
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine is unique due to its combination of dichlorophenyl, tetrahydronaphthyl, and phenoxy groups, which confer specific chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
13085-36-4 |
|---|---|
Molekularformel |
C28H31Cl2NO |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
2-[4-[2-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C28H31Cl2NO/c1-3-31(4-2)17-18-32-23-13-9-21(10-14-23)28-24-8-6-5-7-20(24)11-15-25(28)22-12-16-26(29)27(30)19-22/h5-10,12-14,16,19,25,28H,3-4,11,15,17-18H2,1-2H3 |
InChI-Schlüssel |
PVNWPIZXORVZSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


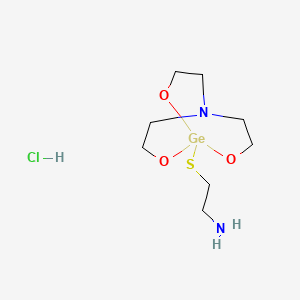
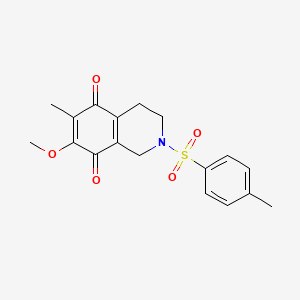
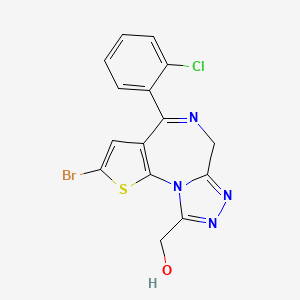

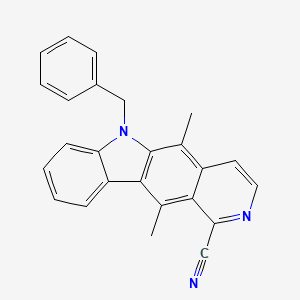
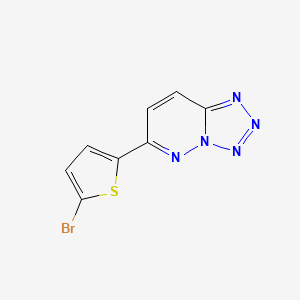
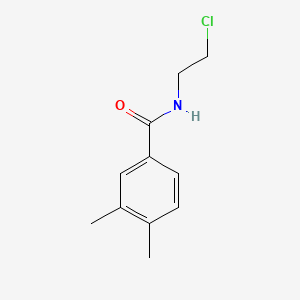
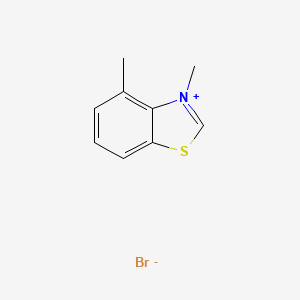
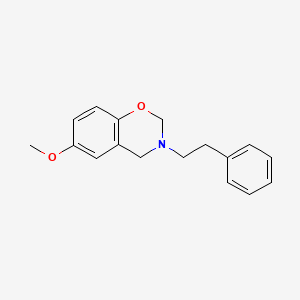
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
